In Vitro Metabolic Stability: Trifluoromethylcyclopropyl (Cp-CF3) Motif Reduces Rat Liver Microsome (RLM) Clearance by >85% vs. tert-Butyl Analog
The core trifluoromethylcyclopropyl (Cp-CF₃) group present in 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol confers a dramatic improvement in in vitro metabolic stability compared to the widely used but metabolically labile tert-butyl group. In a matched-pair analysis, the Cp-CF₃-containing compound 9 exhibited an RLM clearance of <5 mL/min/kg, whereas its direct tert-butyl analog, compound 1, had a substantially higher clearance of 33 mL/min/kg [1].
| Evidence Dimension | In vitro metabolic stability (rat liver microsomes, RLM) |
|---|---|
| Target Compound Data | RLM Cl (h): <5 mL/min/kg |
| Comparator Or Baseline | tert-Butyl analog (Compound 1): RLM Cl (h): 33 mL/min/kg |
| Quantified Difference | >85% reduction in clearance |
| Conditions | Assay performed using rat liver microsomes (RLM) as detailed in the referenced publication [1]. |
Why This Matters
This >85% reduction in predicted hepatic clearance directly translates to a lower risk of high first-pass metabolism and a higher probability of achieving desirable oral bioavailability, a key differentiator for selecting this building block over tert-butyl alternatives in lead optimization.
- [1] Barnes-Seeman, D.; Beck, J.; Springer, C. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4, 514–516. View Source
